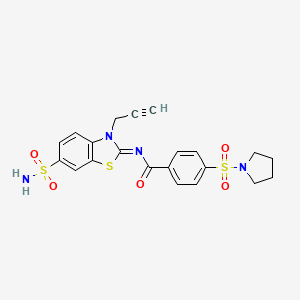

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

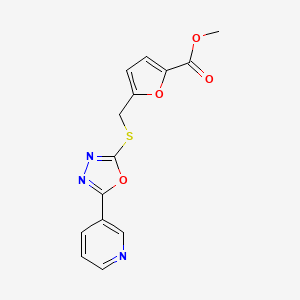

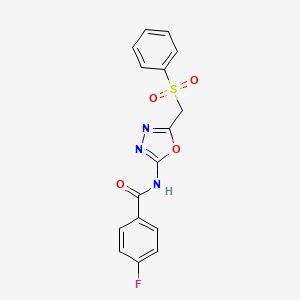

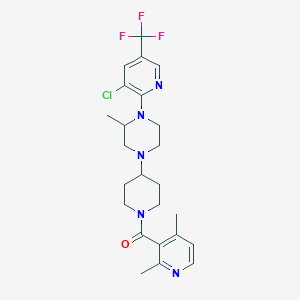

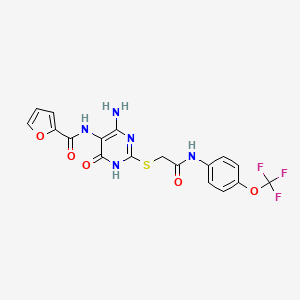

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide is a useful research compound. Its molecular formula is C21H20N4O5S3 and its molecular weight is 504.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications Several studies have synthesized and analyzed benzothiazole derivatives for their antimicrobial properties. For instance, compounds synthesized from 2-amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride showed considerable antibacterial activity. This suggests that derivatives of benzothiazole, possibly including N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide, could be effective against various bacterial strains (Patel & Agravat, 2009). Similarly, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been synthesized, highlighting their promising antimicrobial effects, which implies potential research applications of sulfonamide-containing compounds in developing new antimicrobial agents (Darwish et al., 2014).

Cancer Research The exploration of benzothiazole derivatives has extended into cancer research, with several studies investigating their cytotoxic effects on cancer cell lines. For instance, derivatives have shown significant inhibitory effects on cell growth, with some compounds inducing apoptosis in cancer cells, suggesting a potential application in cancer treatment research (Corbo et al., 2016). This indicates that compounds like this compound may have utility in probing mechanisms of cancer cell proliferation and apoptosis.

Synthetic Chemistry and Material Science Research has also focused on the synthesis and characterization of benzothiazole derivatives for potential applications in material science. Efficient, microwave-mediated synthesis methods have been developed for benzothiazole- and benzimidazole-based heterocycles, which are valuable for constructing novel compounds with potential electronic or photonic properties (Darweesh et al., 2016). This suggests that our compound of interest could be relevant in the development of new materials with unique chemical and physical properties.

Pharmacological Screening Although the requirement is to exclude information related to drug use and side effects, it's worth noting that the structural motifs present in this compound are commonly explored in pharmacological contexts. For instance, compounds with similar structures have been evaluated for anticonvulsant activities, suggesting potential for broader biological activity investigations (Khokra et al., 2019).

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Biochemical Pathways

Once the targets are identified, the affected pathways and their downstream effects can be better elucidated .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

properties

IUPAC Name |

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S3/c1-2-11-25-18-10-9-17(32(22,27)28)14-19(18)31-21(25)23-20(26)15-5-7-16(8-6-15)33(29,30)24-12-3-4-13-24/h1,5-10,14H,3-4,11-13H2,(H2,22,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRLAISCDXJWIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid](/img/structure/B2772924.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2772931.png)

![6-chloro-4-[(2,4-dimethylbenzyl)oxy]-2-methyl-3,4,4a,8a-tetrahydro-2H-thiochromene](/img/structure/B2772936.png)

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)

![1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2772939.png)